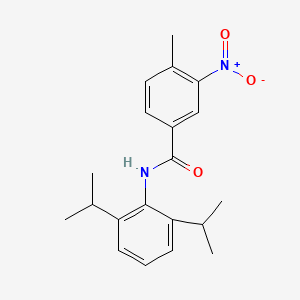

N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide is a nitrobenzamide derivative, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. While specific studies on this compound were not directly found, insights can be drawn from research on related nitrobenzamide compounds.

Synthesis Analysis

The synthesis of similar nitrobenzamide derivatives typically involves nucleophilic substitution reactions, cyclization processes, and the use of palladium-catalyzed reactions. For example, the synthesis of nitrobenzamide derivatives has been developed through stepwise nucleophilic substitution of nitro groups in starting compounds followed by cyclization processes, demonstrating a methodology that could potentially be adapted for the synthesis of N-(2,6-diisopropylphenyl)-4-methyl-3-nitrobenzamide (Gakh et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various N-(iodophenyl)nitrobenzamides, has shown that these molecules form different three-dimensional framework structures, involving hydrogen bonding and iodo...carbonyl interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide derivatives participate in various chemical reactions, including cyclizations and nucleophilic substitutions. Their reactivity can be influenced by the presence of substituents on the benzamide ring, affecting their chemical properties and potential applications. The synthesis and evaluation of different nitro-N-phenylbenzamides for anticonvulsant properties exemplify the diverse chemical reactions these compounds can undergo (Bailleux et al., 1995).

科学的研究の応用

Antibacterial Activity

Nickel and copper metal complexes of similar nitrobenzamide derivatives have shown notable antibacterial efficacy. In a study by Saeed et al. (2010), complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and evaluated for their antibacterial activities. The results indicated that these complexes exhibited greater antibacterial effectiveness compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Crystal Engineering

The compound's structure and interactions have been studied for their applications in crystal engineering. For instance, Saha, Nangia, & Jaskólski (2005) analyzed molecular tapes mediated via hydrogen bonds and weak interactions in complexes involving 4-nitrobenzamide derivatives. Their findings highlight the potential for using such compounds in crystal design (Saha, Nangia, & Jaskólski, 2005).

Antitumor Activity

Some nitrobenzamide derivatives have been explored for their antitumor properties. Palmer et al. (1996) synthesized a series of regioisomers of a novel hypoxia-selective cytotoxin derived from nitrobenzamide, showing promising activity against tumor cells in specific conditions (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

Synthesis of Pharmaceutical Compounds

Nitrobenzamide derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. For example, Gakh et al. (2006) developed a method for synthesizing nitro-free benzothiophene derivatives based on trinitrobenzamide, demonstrating the synthetic utility of nitrobenzamide compounds in creating diverse pharmaceutical agents (Gakh, Zlotin, Kislitsin, & Kucherov, 2006).

Polymer and Materials Science

The nitrobenzyl group, related to nitrobenzamide, has been utilized in polymer and materials science. Zhao et al. (2012) discussed the increasing use of this chemical group in polymer chemistry, demonstrating its potential in altering polymer properties through photolabile groups (Zhao, Sterner, Coughlin, & Théato, 2012).

作用機序

The mechanism of action of NHCs in chemical reactions often involves single electron transfer (SET) processes . For instance, the formation of adducts between NHCs and the trityl cation, a mildly oxidizing Lewis acid, involves an initial SET step, giving highly reactive carbene radical cations and the trityl radical .

Safety and Hazards

特性

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-12(2)16-7-6-8-17(13(3)4)19(16)21-20(23)15-10-9-14(5)18(11-15)22(24)25/h6-13H,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFULMRVCIBDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,6-di(propan-2-yl)phenyl]-4-methyl-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)